5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a carbaldehyde functional group. The 1,3,4-oxadiazole scaffold is widely studied due to its stability, electronic properties, and versatility in medicinal chemistry and materials science. The 4-methoxyphenyl substituent introduces electron-donating effects, which can modulate reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-8-4-2-7(3-5-8)10-12-11-9(6-13)15-10/h2-6H,1H3 |
InChI Key |
LUSHGLMOYKVWKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Impact Analysis :
- Electron-donating groups (e.g., methoxy) : Enhance electronic density on the oxadiazole ring, improving interactions with biological targets. For example, OX7’s methoxy group correlates with cytotoxic activity against cancer cells .
- Functional group variations : Carbaldehyde groups (as in the target compound) offer reactivity for condensation reactions, whereas carboxylic acids (e.g., ) or amides (e.g., LMM5) improve target binding or solubility .
Activity Trends :
- Antifungal : Methoxy-substituted derivatives (e.g., LMM5) demonstrate targeted activity against fungal pathogens, likely due to improved membrane penetration or enzyme inhibition .
- Cytotoxic : Methoxy groups enhance electron donation, stabilizing charge-transfer interactions in cancer cells, as seen in OX7 .
- Antimicrobial: Bulky substituents (e.g., phenoxy in ) improve broad-spectrum activity but may limit bioavailability .
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